alpha-Nitro-2-furanacrylic acid, methyl ester
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Overview
Description
Alpha-Nitro-2-furanacrylic acid, methyl ester is an organic compound with the molecular formula C8H7NO5. It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitro group (-NO2) attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Nitro-2-furanacrylic acid, methyl ester can be synthesized through several methods. One common approach involves the nitration of 2-furanacrylic acid, followed by esterification with methanol. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the esterification process involves the use of methanol and an acid catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Nitro-2-furanacrylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Alpha-Nitro-2-furanacrylic acid, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of alpha-Nitro-2-furanacrylic acid, methyl ester involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-furancarboxylic acid methyl ester
- 2-Furancarboxylic acid, 5-nitro-, methyl ester
- Methyl 5-nitro-2-furoate
Uniqueness
Alpha-Nitro-2-furanacrylic acid, methyl ester is unique due to its specific structural features, including the presence of both a nitro group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
72999-11-2 |
---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)7(9(11)12)5-6-3-2-4-14-6/h2-5H,1H3 |
InChI Key |
ZUEPECDFMFZCNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CO1)[N+](=O)[O-] |
Origin of Product |
United States |
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